Oxycanthine
Description
Contextualization within Natural Products Chemistry and Phytochemistry
Natural products chemistry is a field dedicated to the study of chemical compounds produced by living organisms. libretexts.org These substances, known as secondary metabolites, are often specialized molecules that help the organism survive and are of great interest to chemists due to their structural diversity and biological activity. youtube.com Phytochemistry, a sub-discipline of natural products chemistry, focuses specifically on the vast array of chemical compounds found in plants. mdpi.com
Oxyacanthine is firmly situated within this context as a phytochemical. It is an alkaloid, a class of naturally occurring nitrogen-containing compounds, typically found in plants. libretexts.org This compound has been isolated from various plant species, particularly those of the Berberis genus. nih.gov
Below is a table of plant species reported to contain Oxyacanthine:
| Plant Species | Family |
| Berberis aristata | Berberidaceae |
| Berberis chitria | Berberidaceae |
| Berberis coriaria | Berberidaceae |
| Berberis glaucocarpa | Berberidaceae |
| Berberis lambertii | Berberidaceae |
| Berberis pachyacantha | Berberidaceae |
| Berberis pseudumbellata | Berberidaceae |
| Berberis taliensis | Berberidaceae |
| Berberis wallichiana | Berberidaceae |
| Laurelia sempervirens | Atherospermataceae |
This table is generated based on data from various sources. nih.govresearchgate.net
Significance as a Bisbenzylisoquinoline Alkaloid for Research
Oxyacanthine belongs to the specific structural class of bisbenzylisoquinoline alkaloids. nih.gov This classification signifies that its molecular structure is formed by the joining of two benzylisoquinoline units. This intricate molecular architecture is a key reason for its significance in research. The complexity of such molecules challenges synthetic chemists and offers numerous possibilities for structural modification. youtube.com
The research significance of Oxyacanthine and other bisbenzylisoquinoline alkaloids, such as Tetrandrine, stems from their broad spectrum of reported biological activities. researchgate.netnih.gov Academic studies have explored a wide range of potential effects, making them attractive candidates for further investigation in drug discovery. nih.gov Research has indicated that these compounds possess antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, among others. nih.govchemfaces.com For instance, a 2018 study isolated Oxyacanthine from the roots of Berberis glaucocarpa and reported its potent urease inhibitory activity, which is relevant to pathologies induced by the bacterium H. pylori. researchgate.netnih.gov
Overview of Current Academic Research Trajectories on Oxyacanthine
Current academic research on Oxyacanthine is primarily focused on elucidating its therapeutic potential and exploring its chemical structure for the development of new derivatives. A significant recent trend has been the investigation of its antiviral properties.
One major research trajectory involves its potential as an antiviral agent, particularly against SARS-CoV-2. An in-silico study in 2021 identified Oxyacanthine as a potential inhibitor of the main protease (Mpro) of the virus, a critical enzyme for its replication. nih.gov This computational finding suggested that the compound could hamper the virus's function. nih.gov
Building on this, a 2024 study focused on the design and synthesis of novel Oxyacanthine derivatives to improve its drug-like properties and anti-SARS-CoV-2 activity. nih.gov Researchers synthesized 29 derivatives, with many showing potent activity in cell-based assays. nih.gov Notably, two amide derivatives, 4a and 4d , exhibited strong anti-SARS-CoV-2 activity and a favorable selectivity index. nih.gov Furthermore, these derivatives demonstrated improved pharmacokinetic properties in mice, including longer half-life and increased oral bioavailability compared to the parent compound. nih.gov This line of research highlights a key academic trajectory: using a natural product as a scaffold to create new, more effective therapeutic agents. nih.gov
Another area of continued interest is the exploration of its anti-inflammatory effects. Roots and bark of various Berberis species, known to contain Oxyacanthine among other alkaloids, are used in traditional remedies for inflammatory conditions. chemfaces.com Research has confirmed that alkaloids isolated from these species, including Oxyacanthine, inhibit inflammation in varying degrees in experimental models. chemfaces.com
The table below summarizes key research findings mentioned:
| Research Area | Finding | Reference Compound(s) |
| Enzyme Inhibition | Showed significant in-vitro urease enzyme inhibition with an IC50 value of 6.35 µg/mL. researchgate.netnih.gov | Oxyacanthine, Tetrandrine |
| Antiviral (In-silico) | Identified as a potent inhibitor of SARS-CoV-2 main protease (Mpro) with a binding free energy of -33.35 kcal/mol. nih.gov | Oxyacanthine, Berbamine, Rutin |
| Antiviral (Derivative Synthesis) | Synthesized derivatives with potent anti-SARS-CoV-2 activity; compounds 4a and 4d showed high selectivity indices (115 and 70, respectively) and improved pharmacokinetics. nih.gov | Oxyacanthine, Amide derivatives 4a & 4d |
| Anti-inflammatory | As part of an alkaloidal fraction, it contributed to anti-inflammatory effects in in-vivo models. chemfaces.com | Oxyacanthine, Berberine, Berbamine, Palmatine |
Structure
2D Structure
Properties
IUPAC Name |
20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40N2O6/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)17-23-8-11-30(40)31(18-23)44-26-9-6-22(7-10-26)16-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNHIFJNOKGSKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H40N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Oxyacanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030172 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
548-40-3 | |
| Record name | Oxyacanthine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93135 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxyacanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030172 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
212 - 214 °C | |
| Record name | Oxyacanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030172 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthetic Pathways and Precursors of Oxyacanthine
Elucidation of Core Biosynthetic Routes for Bisbenzylisoquinoline Alkaloids
Bisbenzylisoquinoline alkaloids (BBIQs) are formed through the dimerization of two benzyltetrahydroisoquinoline (BIQ) monomers. This crucial dimerization step typically involves oxidative phenol (B47542) coupling, which leads to the formation of characteristic phenyl ether and/or aryl-aryl bonds linking the two monomeric units. uchile.clrsc.org The initial building blocks for these alkaloids are derived from the amino acid L-tyrosine. researchgate.netontosight.aimaxapress.comnih.gov
The common pathway for benzylisoquinoline alkaloid biosynthesis, which serves as the foundation for BBIQs, begins with the Pictet-Spengler condensation. This reaction involves dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, catalyzed by the enzyme norcoclaurine synthase (NCS), to stereoselectively produce (S)-norcoclaurine. uchile.clmaxapress.commdpi.combbk.ac.uk (S)-Norcoclaurine acts as a pivotal common intermediate for the biosynthesis of a wide array of benzylisoquinoline alkaloids, including the bisbenzylisoquinoline class. maxapress.commdpi.com The broader biosynthesis of benzylisoquinoline alkaloids encompasses several branching pathways, leading to diverse structures such as aporphines, benzophenanthridines, morphinans, protoberberines, and bisbenzylisoquinoline alkaloids, all ultimately originating from L-tyrosine. researchgate.net
Intermediates and Enzymatic Transformations in Oxyacanthine Biogenesis (e.g., Norcoclaurine, Berbamunine (B191780), Aromoline)
The biogenesis of oxyacanthine involves a sequential series of enzymatic transformations from early precursors to the final dimeric structure.
Norcoclaurine: As the first committed intermediate, (S)-norcoclaurine is generated by the action of norcoclaurine synthase (NCS) on dopamine and 4-hydroxyphenylacetaldehyde. uchile.clmaxapress.commdpi.combbk.ac.uk Following its formation, norcoclaurine undergoes various O- and N-methylation reactions, leading to the production of different 1-benzylisoquinoline (B1618099) alkaloid derivatives, including coclaurine (B195748) and N-methylcoclaurine. mdpi.com Notably, (S)-norcoclaurine is further converted into (S)-reticuline through the activity of three distinct methyltransferases (6OMT, CNMT, 4'OMT) and a cytochrome P450 monooxygenase (N-methylcoclaurine 3'-hydroxylase, NMCH). maxapress.com
Berbamunine: A critical step in the formation of oxyacanthine-type alkaloids is the dimerization of two benzylisoquinoline monomers to form bisbenzylisoquinolines like berbamunine. Berbamunine itself is formed by the oxidative coupling of (R)-N-methylcoclaurine and (S)-N-methylcoclaurine. pnas.org This specific dimerization is catalyzed by the cytochrome P450 enzyme CYP80A1, also known as berbamunine synthase. mdpi.comuniprot.org Research suggests that berbamunine is often the initial dimer formed in plant cells, such as those of Berberis stolonifera, and serves as a direct precursor in the pathway leading to the berbamine-oxyacanthine group of alkaloids. uchile.cl
Aromoline (B1218392): Following the formation of berbamunine, intramolecular phenolic oxidative coupling can occur, leading to the formation of aromoline. This specific coupling typically takes place between the C-7-OH and C-8' positions of the berbamunine structure. uchile.cl Tracer experiments utilizing [3-13C]tyrosine have demonstrated its specific incorporation into aromoline, indicating that aromoline is structurally derived from four tyrosine molecules. nih.gov Aromoline serves as a direct precursor to oxyacanthine; successive O-methylations of aromoline yield oxyacanthine. uchile.cl
Genetic and Molecular Regulation of Oxyacanthine Biosynthesis
The biosynthesis of alkaloids, including oxyacanthine, is tightly regulated within plants at both developmental and molecular levels. The accumulation of these compounds is influenced by the precise developmental and inducible regulation of specific benzylisoquinoline alkaloid biosynthetic genes. kspbtjpb.organnualreviews.org Furthermore, the subcellular compartmentalization of the enzymes involved in the pathway, along with the intracellular localization and trafficking of intermediate compounds, are crucial for the efficient synthesis of these alkaloids. ontosight.aikspbtjpb.organnualreviews.org
Key enzymes in the bisbenzylisoquinoline alkaloid pathway are encoded by specific gene families. For instance, homologs of the cytochrome P450 family, particularly CYP80A/G, are considered vital candidate genes involved in the biosynthesis of major bisbenzylisoquinoline alkaloids. thieme-connect.com The enzyme CYP80A1 (berbamunine synthase) is a well-characterized example, known to catalyze the conversion of (S)-N-methylcoclaurine into bisbenzylisoquinoline alkaloids such as berbamunine. uniprot.orgthieme-connect.com
Transcriptional regulation also plays a significant role in controlling the expression of these biosynthetic genes. Studies have identified transcription factors, such as Ethylene Response Factors (ERFs), that are involved in regulating alkaloid biosynthesis. For example, in Stephania japonica, certain SjERF genes show a strong positive correlation with the content of various alkaloids, including the bisbenzylisoquinoline alkaloid cepharanthine, and the expression levels of their corresponding biosynthetic genes. frontiersin.org This intricate genetic and molecular control ensures the precise and efficient production of complex alkaloids like oxyacanthine within the plant.
Isolation, Characterization, and Synthetic Approaches in Research
Advanced Chromatographic and Spectroscopic Methods for Natural Product Isolation and Identification
The isolation of pure natural products like oxyacanthine from complex biological matrices is a critical and often challenging step in research. Advanced chromatographic techniques play a pivotal role in achieving high-resolution separation. Common methods employed include column chromatography (CC), thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and ultra-high-performance liquid chromatography (UHPLC). nih.govnih.goviltusa.comasccollegekolhar.in All-liquid phase separation techniques, such as countercurrent chromatography (CCC) and centrifugal partition chromatography (CPC), are also utilized for their versatility in separating natural products, including various alkaloid types. mdpi.com These chromatographic methods enable the separation of components based on their chemical properties and interactions with stationary and mobile phases, allowing for precise identification and quantification. iltusa.com
Following isolation, the structural characterization of oxyacanthine relies heavily on advanced spectroscopic methods. Ultraviolet (UV) spectroscopy provides information on the chromophores present, while Infrared (IR) spectroscopy identifies functional groups. nih.gov Mass spectrometry (MS), including Electron Impact Ionization Mass Spectrometry (EI-MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS), is indispensable for determining molecular weight and fragmentation patterns, aiding in structural elucidation. nih.govnih.goviltusa.com Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) techniques such as ¹H NMR and ¹³C NMR, provides detailed insights into the compound's connectivity and stereochemistry. nih.govbrieflands.commdpi.com
Oxyacanthine, for instance, has been successfully isolated as an off-white amorphous powder from the root bark of Berberis glaucocarpa using column chromatography. Its structural elucidation was achieved through a comprehensive analysis of its UV, IR, EI-MS, HR-ESIMS, ¹H NMR, and ¹³C NMR data, and confirmed by comparison with existing literature. nih.gov
Total Synthesis Strategies for Oxyacanthine and Stereoisomeric Analogs
Total synthesis aims to construct complex natural products from simpler, readily available precursors, providing a deeper understanding of their chemical architecture and enabling the production of compounds that are difficult to obtain from natural sources. A crucial aspect of natural product synthesis, especially for compounds with multiple chiral centers like oxyacanthine, is asymmetric synthesis. This approach focuses on preparing specific enantiomers of a target compound, which is vital because stereoisomers can exhibit different biological activities. springernature.com
While general principles of total synthesis involve complex multi-step reactions, including stereoselective transformations to control the three-dimensional arrangement of atoms springernature.comrsc.orgnih.govprinceton.edu, detailed total synthesis strategies specifically for oxyacanthine and its stereoisomeric analogs are not extensively detailed in the publicly available literature from the conducted searches. The complexity of bisbenzylisoquinoline alkaloids often presents significant synthetic challenges, particularly in controlling the numerous chiral centers and forming the intricate macrocyclic ring systems.
Chemoenzymatic and Semisynthetic Approaches to Oxyacanthine Derivatives
Chemoenzymatic synthesis represents a powerful strategy that combines traditional chemical reactions with enzymatic transformations. This approach leverages the high specificity and efficiency of enzymes, often from natural product biosynthetic pathways, to perform challenging chemical conversions that are difficult or impossible to achieve solely through conventional organic chemistry. helmholtz-hips.denih.gov While specific chemoenzymatic routes for oxyacanthine itself were not detailed in the search results, this methodology has been successfully applied to synthesize complex natural products and their analogs, such as vancomycin (B549263) aglycone variants and carbazole (B46965) derivatives, offering rapid access to molecular complexity and enabling facile analog generation. nih.govnih.govnih.govmdpi.commdpi.com
Semisynthesis, on the other hand, involves the chemical modification of a naturally occurring precursor. This approach is particularly advantageous when the natural product is available in reasonable quantities, allowing for the creation of novel derivatives with potentially altered or enhanced properties. brieflands.commdpi.com In the context of oxyacanthine, research has reported the synthesis of a series of its derivatives. For example, a recent study described the synthesis and evaluation of novel oxyacanthine derivatives for anti-SARS-CoV-2 activity. nih.gov These derivatives were designed to address specific chemical features of oxyacanthine, implying chemical modifications of the natural product to improve its properties, which is characteristic of a semisynthetic approach. This highlights the utility of semisynthesis in exploring the structure-activity relationships of natural products and developing new therapeutic candidates.
Molecular Pharmacology and Cellular Mechanisms of Oxyacanthine
Interactions with Specific Molecular Targets
Oxyacanthine's biological effects are rooted in its ability to interact with and modulate the function of various molecular targets within the cell. These interactions span enzymes, receptors, and other proteins, leading to a cascade of downstream cellular events.
Superoxide (B77818) Dismutase (SOD) and Catalase (CAT): Oxyacanthine interacts with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. smolecule.com These interactions are fundamental to its antioxidant effects, as these enzymes play a crucial role in detoxifying reactive oxygen species (ROS). smolecule.comfrontiersin.org By modulating these enzymes, oxyacanthine helps enhance the cell's defense mechanisms against oxidative damage. smolecule.com
Urease Enzyme: Research has demonstrated that oxyacanthine exhibits inhibitory properties against the urease enzyme. nih.gov In one study, oxyacanthine isolated from Berberis glaucocarpa roots displayed significant urease inhibition with a half-maximal inhibitory concentration (IC50) value of 6.35 µg/mL. nih.gov The potential mechanism of action, as suggested by molecular docking studies, involves interaction with the urease enzyme. nih.gov Kinetic studies of other urease inhibitors have often revealed mixed or non-competitive types of inhibition. mdpi.commdpi.comsemanticscholar.orgresearchgate.net
Cyclooxygenase-2 (COX-2): Cyclooxygenase-2 is an enzyme that is rapidly induced during inflammatory conditions and is responsible for the production of pro-inflammatory prostaglandins. nih.govnih.gov Selective inhibition of COX-2 is a key mechanism for many anti-inflammatory drugs. ebsco.comwikipedia.org While direct kinetic studies on oxyacanthine's effect on COX-2 are not extensively detailed in the provided results, its recognized anti-inflammatory properties suggest a potential interaction with the COX-2 pathway. smolecule.commdpi.com
Table 1: Enzyme Modulation by Oxyacanthine
| Enzyme | Observed Effect | Significance | IC50 Value |
|---|---|---|---|
| Superoxide Dismutase (SOD) | Modulation of activity | Antioxidant defense smolecule.comfrontiersin.org | Not specified |
| Catalase (CAT) | Modulation of activity | Antioxidant defense smolecule.comfrontiersin.org | Not specified |
| Urease | Inhibition | Potential therapeutic target nih.gov | 6.35 µg/mL nih.gov |
| Cyclooxygenase-2 (COX-2) | Potential Inhibition | Anti-inflammatory action smolecule.comnih.govmdpi.com | Not specified |
Oxyacanthine influences cellular function by interacting with various receptors and perturbing intracellular signaling pathways.
G-protein coupled receptor (GPCR) signaling: GPCRs are a large family of receptors that mediate responses to a wide variety of extracellular stimuli. mdpi.combiorxiv.org Upon activation, they trigger intracellular signaling cascades, often involving second messengers like cyclic AMP (cAMP) and calcium ions (Ca2+). mdpi.combio-rad.comebi.ac.uk While direct binding studies of oxyacanthine to specific GPCRs are not detailed, its broad pharmacological effects on systems regulated by neurotransmitters suggest a potential modulation of GPCR signaling pathways. mdpi.com
Calcium signaling: Intracellular calcium is a ubiquitous second messenger that regulates a multitude of cellular processes. mdpi.comfrontiersin.org GPCR activation can lead to the release of calcium from intracellular stores, which in turn activates various downstream effectors. bio-rad.comebi.ac.uk Bisbenzylisoquinoline alkaloids, the class of compounds to which oxyacanthine belongs, have been noted for their effects on cardiovascular systems, which are heavily regulated by calcium signaling. who.int
Neurotransmitter receptor activity: The nervous system relies on the precise functioning of neurotransmitter receptors. mdpi.com Many of these are GPCRs that modulate neuronal excitability and synaptic transmission. mdpi.com The analgesic properties of some plants containing oxyacanthine suggest a possible interaction with neurotransmitter systems involved in pain perception. mdpi.com
In silico molecular docking studies have provided valuable insights into the potential interactions of oxyacanthine with specific protein targets, particularly viral proteases.
SARS-CoV-2 Main Protease (Mpro): The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key target for antiviral drug development. nih.govnih.govmdpi.com Molecular docking studies have identified oxyacanthine as a potential inhibitor of SARS-CoV-2 Mpro. nih.govnih.gov In one study, oxyacanthine demonstrated a high binding affinity to Mpro with a binding free energy of -33.35 kcal/mol. nih.govnih.govmdpi.com It was observed to form favorable intermolecular interactions with the catalytic residues (His41 and Cys145) of the protease. nih.govnih.gov These in silico findings suggest that oxyacanthine could potentially disrupt the function of Mpro, thereby inhibiting viral replication. nih.govnih.gov
Table 2: In Silico Molecular Docking of Oxyacanthine with SARS-CoV-2 Mpro
| Protein Target | Methodology | Binding Free Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| SARS-CoV-2 Mpro | Molecular Docking | -33.35 nih.govnih.govmdpi.com | His41, Cys145 nih.govnih.gov |
Cellular Responses and Functional Phenotypes
The molecular interactions of oxyacanthine translate into observable effects at the cellular level, influencing processes such as proliferation, differentiation, and gene expression.
Oxyacanthine has been found to modulate the proliferation and differentiation of specific cell types, most notably hair follicle cells.
Hair Follicle Cells: Research indicates that oxyacanthine can promote the proliferation of hair follicle cells. smolecule.com It is believed to prolong the anagen (growth) phase of the hair cycle. google.com This effect is significant as the proliferation of hair follicle stem cells is a key process in hair regeneration. plos.orgnih.govnih.govbmbreports.org The stimulation of hair growth is a noted application of oxyacanthine. google.comchemdad.comgoogle.com The Wnt/β-catenin signaling pathway is a crucial regulator of hair follicle development and the transition from the resting to the growth phase. nih.govmdpi.com
Oxyacanthine can influence cellular function by altering the expression of specific genes, particularly those involved in antioxidant responses and inflammation. smolecule.com
Genes related to antioxidant responses: By modulating the expression of genes involved in antioxidant defenses, oxyacanthine can enhance the cell's capacity to cope with oxidative stress. smolecule.com This is consistent with its observed interactions with antioxidant enzymes like SOD and catalase. smolecule.com The Keap1/Nrf2/ARE pathway is a central regulator of the transcriptional response to oxidative stress, controlling the expression of numerous antioxidant genes. aginganddisease.org
Genes related to inflammation: Oxyacanthine's anti-inflammatory effects are likely mediated, at least in part, by its ability to influence the expression of genes involved in inflammatory pathways. smolecule.com Oxidative stress can trigger inflammatory responses by activating transcription factors that control the expression of pro-inflammatory genes. nih.gov Polyphenols, a broad class of compounds that includes the structural motifs found in oxyacanthine, are known to inhibit the expression of pro-inflammatory genes and the activity of enzymes like cyclooxygenase. frontiersin.org Studies have shown that antioxidant-rich diets can lead to increased expression of genes like PPARγ and SOD1, which are involved in both antioxidant and anti-inflammatory responses. nih.gov
Regulation of Oxidative Stress and Inflammatory Signaling Cascades at the Cellular Level
Oxyacanthine demonstrates significant interaction with cellular mechanisms underlying oxidative stress and inflammation. Its biological activities at the cellular level are primarily characterized by the modulation of key signaling pathways and the regulation of antioxidant enzymes and inflammatory mediators. Research indicates that oxyacanthine can enhance the cell's defense systems against oxidative damage and suppress pro-inflammatory responses. smolecule.com
Modulation of Oxidative Stress
Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's capacity to neutralize these reactive intermediates. wikipedia.org This imbalance can lead to cellular damage to lipids, proteins, and DNA. wikipedia.org Oxyacanthine contributes to the mitigation of oxidative stress through several mechanisms.
Bisbenzylisoquinoline alkaloids, including oxyacanthine, have been reported to inhibit superoxide generation and lipid peroxidation in cellular membranes. nih.gov The compound enhances cellular defense mechanisms by modulating the expression of genes involved in antioxidant responses. smolecule.com This includes influencing enzymes such as superoxide dismutase (SOD) and catalase (CAT), which are crucial for detoxifying ROS. smolecule.commdpi.com Studies on plant extracts containing oxyacanthine have shown a significant increase in the activity of antioxidant enzymes like glutathione (B108866) peroxidase (GPX) and total antioxidant capacity, alongside a decrease in malondialdehyde (MDA), a marker of lipid peroxidation. sci-hub.sebrieflands.com
The primary signaling pathway implicated in oxyacanthine's antioxidant effect is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.govyoutube.comfrontiersin.org Under conditions of oxidative stress, phytochemicals can activate the Nrf2-HO-1 (Heme oxygenase-1) pathway, leading to the production of antioxidant enzymes that protect the cell from damage. researchgate.net
Table 1: Effect of Oxyacanthine and Related Extracts on Cellular Markers of Oxidative Stress
| Biomarker | Source Material | Observed Effect | Cellular Implication | Reference(s) |
|---|---|---|---|---|
| Superoxide Dismutase (SOD) | Oxyacanthine | Upregulation/Enhanced Activity | Increased scavenging of superoxide radicals. | smolecule.com |
| Catalase (CAT) | Oxyacanthine | Upregulation/Enhanced Activity | Increased decomposition of hydrogen peroxide. | smolecule.com |
| Glutathione Peroxidase (GPX) | Berberis integerrima Extract | ▲ Significantly Increased | Enhanced reduction of hydrogen peroxide and lipid hydroperoxides. | sci-hub.se |
| Malondialdehyde (MDA) | Berberis integerrima Extract | ▼ Significantly Decreased | Reduction in lipid peroxidation and cell membrane damage. | sci-hub.se |
| Lipid Peroxidation | Oxyacanthine | ▼ Inhibition | Protection of cellular membranes from oxidative damage. | nih.govresearchgate.net |
| Total Antioxidant Capacity | Berberis integerrima Extract | ▲ Significantly Increased | Overall enhancement of the cell's ability to neutralize free radicals. | sci-hub.se |
Regulation of Inflammatory Signaling Cascades
Oxyacanthine also exerts potent anti-inflammatory effects at the cellular level by targeting key signaling pathways and reducing the production of pro-inflammatory mediators. mdpi.com Chronic inflammation is linked to the pathogenesis of numerous diseases, and the modulation of inflammatory cascades is a critical therapeutic target.
The principal mechanism for oxyacanthine's anti-inflammatory activity involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. researchgate.net NF-κB is a crucial transcription factor that controls the expression of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. uminho.ptnih.govfrontiersin.org By inhibiting the NF-κB pathway, oxyacanthine can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). mdpi.comscispace.commdpi.comthermofisher.com
Furthermore, molecular docking studies have revealed that oxyacanthine exhibits a favorable binding energy with the NACHT/PYD domain of the NLRP3 inflammasome. researchgate.net The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of IL-1β and IL-18, playing a central role in initiating inflammatory responses. researchgate.netnews-medical.net Oxyacanthine's ability to interact with and potentially inhibit the NLRP3 inflammasome highlights a specific molecular mechanism for its anti-inflammatory properties. researchgate.net Some studies also suggest that bisbenzylisoquinoline alkaloids can suppress receptor-mediated phospholipase A2 activation, which would in turn reduce the production of inflammatory mediators like prostanoids and leukotrienes. nih.gov
Table 2: Modulation of Inflammatory Mediators and Pathways by Oxyacanthine
| Molecular Target | Action of Oxyacanthine | Cellular Outcome | Reference(s) |
|---|---|---|---|
| NF-κB Pathway | ▼ Inhibition | Decreased transcription of pro-inflammatory genes. | researchgate.net |
| NLRP3 Inflammasome | Binding/Inhibition | Reduced activation of caspase-1 and maturation of IL-1β. | researchgate.net |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | ▼ Decreased Production | Attenuation of the inflammatory response. | mdpi.comscispace.com |
| Phospholipase A2 | ▼ Suppression | Reduced synthesis of arachidonic acid-derived inflammatory mediators. | nih.gov |
Pre Clinical Investigations and in Vitro Research Paradigms
Design and Execution of In Vitro Pharmacological Assays (e.g., IC50 determinations)
In vitro pharmacological assays are fundamental for determining the potency of a compound and its inhibitory concentrations against specific targets. Oxyacanthine has been investigated for its inhibitory effects on various enzymes and cellular processes.
One notable area of research is its role as a urease inhibitor. In vitro studies have demonstrated that oxyacanthine effectively inhibits urease activity, which is relevant for conditions like gastric cancer and peptic ulcers . Molecular docking studies have further supported its mechanism of action against the jack-bean urease enzyme researchgate.net.
Table 1: In Vitro Urease Inhibition by Oxyacanthine
| Compound | IC50 (µg/mL) |
| Oxyacanthine | 6.35 researchgate.net |
| Tetrandrine | 5.51 researchgate.net |
Note: Tetrandrine is another bisbenzylisoquinoline alkaloid often studied alongside oxyacanthine.
Beyond urease, oxyacanthine has also shown inhibitory activity against the P2X7 receptor, a key player in inflammatory responses. It inhibits P2X7 receptor-mediated interleukin-1 beta (IL-1β) release in macrophage models with an IC50 of approximately 5 µM .
Utilization of Cell-Based Models for Mechanistic Elucidation (e.g., Vero E6 cells, THP-1 monocytic cells)
Cell-based models are instrumental in elucidating the mechanistic pathways through which compounds exert their effects. While specific detailed studies on Vero E6 cells for oxyacanthine were not extensively found in the immediate search results, its effects on other relevant cell lines have been reported.
For instance, in studies evaluating its urease inhibitory properties, oxyacanthine demonstrated minimal cytotoxicity against THP-1 monocytic cells researchgate.net. This indicates a favorable selectivity profile where the compound can inhibit its target (urease) without significantly harming these immune cells. Additionally, in vitro studies have shown that oxyacanthine can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .
Application of Animal Models for Pre-clinical Efficacy and Mechanistic Studies
Animal models serve as crucial bridges between basic research and clinical application, providing insights into a compound's efficacy and mechanistic actions within a complex biological system mdpi.com.
Furthermore, these studies indicated that oxyacanthine, as part of the alkaloidal fraction, possessed antinociceptive activity, assessed by inhibiting p-benzoquinone-induced writhing movements, and antipyretic activity against FCA-induced increased rectal temperature in subacute administration researchgate.net.
Table 2: Effects of Oxyacanthine in Animal Models (as part of Berberis species extracts)
| Effect | Animal Model | Observed Outcome | Reference |
| Anti-inflammatory | Serotonin-induced hind paw edema (mice) | Inhibition of inflammation (varying degrees, alongside other alkaloids) | researchgate.net |
| Antinociceptive | p-benzoquinone-induced writhing movements (mice) | Dose-dependent reduction in pain (alongside other alkaloids) | researchgate.net |
| Antipyretic | FCA-induced increased rectal temperature (mice) | Reduction in fever (on subacute administration, alongside other alkaloids) | researchgate.net |
Molecular and cellular analyses of animal tissues in pre-clinical studies provide deeper insights into the mechanisms underlying observed physiological effects nih.govnih.gov. While specific detailed findings on oxyacanthine's molecular and cellular impact on animal tissues were not exhaustively provided in the search results, the general approach involves examining changes in gene expression, protein levels, and cellular pathways within affected tissues. For instance, in studies of anti-inflammatory compounds, researchers might analyze inflammatory mediators, cytokine profiles, or cellular infiltration in tissue samples from treated animals nih.govscielo.org. The broader context of preclinical animal studies often includes comprehensive investigations of biodistribution and efficacy, which can involve molecular imaging techniques to understand compound distribution and its interaction with target tissues minervaimaging.comrevvity.com.
Structure Activity Relationship Sar and Derivative Development
Systematic Elucidation of Structural Determinants for Biological Activity
Oxyacanthine's biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antiviral properties, are dictated by specific structural features smolecule.com. The molecule's complex ring system, including a nitrogen atom and several oxygen-containing functional groups, contributes to its diverse pharmacological profile ontosight.ai.
In the context of antiviral activity, particularly against SARS-CoV-2, specific interactions with viral proteins like the main protease (Mpro) have been investigated. Oxyacanthine has shown high affinity for SARS-CoV-2 Mpro, exhibiting favorable intermolecular interactions with catalytic residues such as His41 and Cys145 researchgate.netnih.gov. This suggests that the structural elements enabling these interactions are key determinants of its antiviral potential.
Rational Design and Synthesis of Oxyacanthine Analogs with Enhanced Biological Properties
The insights gained from SAR studies are directly applied in the rational design and synthesis of oxyacanthine analogs. The goal is to create derivatives with improved potency, selectivity, bioavailability, and pharmacokinetic properties, while potentially reducing any undesirable effects nih.govgardp.org.
Recent efforts have focused on developing oxyacanthine derivatives for anti-SARS-CoV-2 activity. For example, researchers designed and synthesized 29 derivatives by modifying the para-methylene phenol (B47542) moiety of oxyacanthine to eliminate potential metabolic activation nih.gov. This systematic approach led to the identification of several compounds with significantly enhanced antiviral activity. Amide compounds 4a and 4d, for instance, demonstrated potent anti-SARS-CoV-2 activity with IC50 values of 0.55 µM and 0.89 µM, respectively, in Vero cells dlsu.edu.ph. These derivatives also exhibited improved pharmacokinetic properties in mice, including increased exposure, longer half-life (T1/2), and higher oral bioavailability compared to the parent oxyacanthine nih.govdlsu.edu.ph.
Table 1: Anti-SARS-CoV-2 Activity and Pharmacokinetic Properties of Key Oxyacanthine Derivatives
| Compound | IC50 (µM) in Vero E6 cells dlsu.edu.ph | Selectivity Index (SI) nih.gov | Improved Exposure in Mice nih.gov | Longer Half-life (T1/2) nih.gov | Increased Oral Bioavailability nih.gov |
| Oxyacanthine | - | - | No | No | No |
| Compound 4a | 0.55 | 115 | Yes | Yes | Yes |
| Compound 4d | 0.89 | 70 | Yes | Yes | Yes |
Beyond antiviral applications, derivatization strategies also aim to enhance other biological activities. For instance, acylated or alkylated derivatives of oxyacanthine have been synthesized to improve stability and potentially modify hair growth stimulation properties google.com.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis and Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between the chemical structures of compounds and their biological activities mdpi.comwikipedia.org. This method is invaluable for predictive analysis and optimization in drug discovery, allowing researchers to predict the activity of new compounds without synthesizing them, and to identify structural features that contribute to desired biological effects mdpi.comnih.gov.
In the context of oxyacanthine and its derivatives, QSAR studies can help in understanding the key molecular descriptors that influence their activity against various targets. For instance, QSAR models can correlate physicochemical properties and theoretical molecular descriptors (e.g., dielectric energy, LogP, surface area) with biological activities such such as anticancer or antiviral effects nih.govwindows.netfrontiersin.org.
While specific detailed QSAR models solely for oxyacanthine and its direct derivatives were not extensively detailed in the immediate search results, the principle is widely applied to bisbenzylisoquinoline alkaloids and related compounds researchgate.netnih.govwaocp.org. For example, QSAR models have been developed for other compound classes, revealing high accuracy in predicting activity based on structural features nih.govfrontiersin.org. These models often involve multiple linear regression (MLR) and are validated through cross-validation and external test sets to ensure their predictive power researchgate.netnih.govfrontiersin.org. The application of QSAR to oxyacanthine could involve analyzing a dataset of oxyacanthine analogs to identify the most influential structural parameters for a given biological activity, thereby guiding further synthetic efforts for lead optimization researchgate.netmdpi.comdokumen.pub.
Table 2: Key QSAR Descriptors and Their Influence on Activity (General Example based on QSAR principles)
| Descriptor Type | Example Descriptors | Potential Influence on Activity (Illustrative) |
| Electronic Descriptors | Partial charges, Electronegativity | Receptor binding, reactivity |
| Steric Descriptors | Molecular volume, Shape index | Fit into active site, steric hindrance |
| Hydrophobic Descriptors | LogP (octanol-water partition coefficient) | Membrane permeability, binding to hydrophobic pockets |
| Topological Descriptors | Connectivity indices, Number of rotatable bonds | Flexibility, overall molecular shape |
This predictive capability of QSAR, combined with molecular docking and dynamic simulations, allows for a more efficient and targeted approach to developing new oxyacanthine-based therapeutic agents researchgate.netnih.govdokumen.pubresearchid.co.
Advanced Analytical Methodologies in Oxyacanthine Research
High-Resolution Spectroscopic Techniques for Structural Verification (e.g., NMR, X-ray Crystallography)
High-resolution spectroscopic techniques are indispensable for the definitive structural verification of oxyacanthine. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC), is crucial for assigning protons and carbons within the molecular structure researchgate.net. Recent research has reported the full assignment of NMR data for oxyacanthine for the first time, which is vital for accurate identification and differentiation from structurally similar compounds researchgate.netnih.gov. For instance, NMR data can be used to identify specific methoxyl (δ 3.2–3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm) within the oxyacanthine structure .
X-ray crystallography provides direct, three-dimensional information about the atomic and molecular structure of crystalline compounds wikipedia.org. This technique has been instrumental in resolving the stereochemistry of the bisbenzylisoquinoline backbone of oxyacanthine . In a notable case, X-ray crystallography was used to definitively characterize oxyacanthine and distinguish it from berbamine, a structurally similar alkaloid that was frequently misidentified in commercial samples researchgate.netnih.govfigshare.com. The crystal structure analysis confirmed the identity of the mislabeled "berbamine" samples as oxyacanthine researchgate.netnih.govfigshare.com. This highlights the critical role of X-ray crystallography in preventing misidentification of natural products with similar structures nih.govfigshare.com.
Chromatographic-Mass Spectrometric (LC-MS, GC-MS) Applications for Quantitative and Qualitative Analysis in Research Matrices
Chromatographic-mass spectrometric techniques are widely employed for both qualitative and quantitative analysis of oxyacanthine in various research matrices, including plant extracts and biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for purity assessment and the analysis of non-volatile or thermally labile compounds like oxyacanthine . LC-MS methods typically involve C18 columns with acetonitrile-water gradients to achieve chromatographic separation, with retention times often observed in the range of 12–15 minutes for purity assessment . LC-MS has been applied in the analysis of extracts from plants such as Berberis aquifolium and Crataegus oxyacantha, where oxyacanthine may be present alongside other alkaloids bg.ac.rsscribd.comresearchgate.net. The coupling of liquid chromatography with high-resolution mass spectrometry (LC-HRMS) allows for accurate mass measurement, which is essential for identifying and profiling compounds in complex mixtures servingpharma.com. LC-MS/MS systems, such as Waters™ Xevo TQ Absolute and SCIEX™ TQ 6500+, are commonly used for sensitive and selective quantification servingpharma.com.
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and semi-volatile components measurlabs.com. While oxyacanthine itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, GC-MS is a standard technique for profiling other bioactive compounds and volatile metabolites in plant extracts and biological samples nih.govnotulaebotanicae.rounar.ac.idplos.org. For instance, GC-MS analysis has been used to identify various volatile secondary metabolites, including alcohols, acids, sesquiterpenes, ketones, and aromatic compounds, in methanolic extracts of different species plos.org. This technique relies on comparing retention times and spectral data with authentic compounds and library databases (e.g., National Institute of Standards and Technology (NIST) library) for identification unar.ac.id.
Table 1: Representative Chromatographic-Mass Spectrometric Applications
| Technique | Application Area | Key Features/Parameters | Reference |
| LC-MS | Purity Assessment | C18 columns, Acetonitrile-water gradients, Retention time ~12–15 min | |
| LC-MS | Plant Extract Analysis | Used for Berberis aquifolium and Crataegus oxyacantha extracts | bg.ac.rsscribd.comresearchgate.net |
| LC-HRMS | Metabolite Profiling & Identification | High-resolution accurate mass measurement for complex mixtures | servingpharma.com |
| GC-MS | Volatile Metabolite Identification | Comparison of retention times and mass spectra with NIST library | unar.ac.idplos.org |
Advanced Bioanalytical Assays for Metabolite Profiling and Pharmacokinetic Studies in Pre-clinical Models
Advanced bioanalytical assays are critical for understanding the metabolic pathways and pharmacokinetic (PK) profile of oxyacanthine in preclinical models. These studies provide insights into the absorption, distribution, metabolism, and excretion (ADME) of the compound porsolt.comallucent.com.
Metabolite Profiling and Identification (MetID) involves identifying the metabolites formed during in vitro and in vivo studies wuxiapptec.comevotec.com. High-resolution mass spectrometry (HRMS), often coupled with LC (LC-HRMS), is a primary technique for metabolite identification and profiling servingpharma.comwuxiapptec.comevotec.com. This allows for the accurate determination of mass and provides insights into the structural changes of the parent compound wuxiapptec.comevotec.com. Metabolite profiling can be performed using various in vitro models, including microsomal incubations, hepatocyte incubations, and S9 fractions, across multiple species servingpharma.comevotec.com. In vivo samples such as plasma, urine, feces, bile, and tissues are also analyzed to assess metabolic pathways in living systems servingpharma.comwuxiapptec.comevotec.com. Understanding metabolite profiles is crucial for interpreting pharmacological activity and potential toxicity, and for comparing metabolic differences across species to inform toxicology programs servingpharma.comwuxiapptec.comevotec.comnih.gov.
Pharmacokinetic Studies in preclinical models (e.g., mice, rats) investigate the dynamic interplay between the compound and biological systems prior to clinical trials porsolt.comallucent.comadmescope.com. These studies typically involve administering the compound via different routes (e.g., intravenous, oral) and then collecting biological samples (e.g., blood plasma) at various time points to determine drug concentration over time admescope.commdpi.com. Ultra-high performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) is a sensitive and selective method commonly employed for quantifying compounds in plasma samples for pharmacokinetic analysis mdpi.com. Pharmacokinetic parameters such as elimination half-life (T1/2Z), mean residence time (MRT), apparent volume of distribution (VZ), systemic clearance (CLZ), and area under the concentration-time curve (AUC) are calculated using non-compartmental or compartmental models mdpi.com. These studies are essential for defining anticipated pharmacologically active drug levels and informing optimal dosing strategies for further development porsolt.comallucent.com.
Table 2: Bioanalytical Assays in Pre-clinical Research
| Assay Type | Purpose | Key Analytical Techniques | Matrices Analyzed | Reference |
| Metabolite Profiling | Identify metabolites formed in biological systems | LC-HRMS, LC-MS/MS | In vitro (microsomes, hepatocytes, S9), In vivo (plasma, urine, tissues) | servingpharma.comwuxiapptec.comevotec.com |
| Pharmacokinetic Studies | Evaluate ADME properties (absorption, distribution, metabolism, excretion) | UPLC-MS/MS | Plasma, urine, feces, bile, tissues | porsolt.comallucent.commdpi.com |
Ethnopharmacological Context and Bioprospecting for Oxyacanthine
Historical and Traditional Use Paving Avenues for Scientific Inquiry
The historical and traditional use of plants containing oxyacanthine, particularly those from the Berberis genus, has provided a crucial foundation for scientific research. jbclinpharm.orgscience.gov Various cultures have long utilized these plants to treat a multitude of ailments, and this rich history of empirical knowledge has directed researchers toward investigating their chemical constituents and pharmacological properties.
Plants of the Berberis genus, commonly known as barberry, have a long history of use in traditional medicine systems across the globe, including in Iranian, Chinese, and Native American traditions. nih.govwebmd.com In Iranian traditional medicine, for example, Berberis vulgaris has been used to address conditions such as jaundice, liver and spleen enlargement, and inflammation. nih.gov Similarly, in the Indian system of medicine, Ayurveda, Berberis aristata is used for treating eye disorders, skin diseases, malaria, and diarrhea. phytopharmajournal.comphytopharmajournal.comnih.gov The traditional applications of Berberis species are diverse, with different parts of the plant—including the root, bark, stem, and fruit—being used for their medicinal properties. nih.govdrugs.com This extensive traditional use has been instrumental in flagging these plants for phytochemical analysis, which ultimately led to the isolation of oxyacanthine and other bioactive alkaloids.
Table 1: Traditional Uses of Berberis Species Containing Oxyacanthine
| Berberis Species | Traditional Use |
|---|---|
| Berberis vulgaris | Jaundice, enlarged liver and spleen, inflammation, fever, cough, hyperlipidemia. nih.gov |
| Berberis aristata | Eye disorders, piles, osteoporosis, joint pain, skin diseases, malaria, diarrhea, dysentery, fever. phytopharmajournal.comphytopharmajournal.com |
| Berberis asiatica | Used in traditional remedies; specific traditional uses leading to oxyacanthine discovery are part of broader phytochemical screening. nih.gov |
| Berberis glaucocarpa | Used in traditional systems, leading to bioassay-guided fractionation and isolation of oxyacanthine. nih.gov |
Phytochemical Screening and Discovery from Natural Sources (e.g., Berberis species)
The process of phytochemical screening is central to the discovery of new drugs from natural sources. nih.govmdpi.commdpi.com This scientific investigation of plant chemistry has been pivotal in identifying and isolating oxyacanthine from its natural sources. The genus Berberis is known to be rich in various alkaloids, which are naturally occurring chemical compounds containing nitrogen. nih.govresearchgate.net
Through processes like bioassay-guided fractionation, researchers have been able to isolate specific compounds and test their biological activity. nih.gov Oxyacanthine, a bisbenzylisoquinoline alkaloid, has been identified in several Berberis species, including Berberis aristata, Berberis asiatica, and Berberis glaucocarpa. phytopharmajournal.comnih.govnih.gov The phytochemical analysis of these plants has revealed the presence of a diverse range of bioactive compounds alongside oxyacanthine, such as berberine, berbamine, and palmatine. phytopharmajournal.comresearchgate.netmedicosage.com The discovery of these compounds is a direct result of scientific inquiry into the chemical makeup of plants with a long history of medicinal use. researchgate.netnih.govsemanticscholar.org
Table 2: Selected Berberis Species and Isolated Bioactive Alkaloids
| Berberis Species | Key Bioactive Alkaloids Isolated |
|---|---|
| Berberis aristata | Berberine, Oxyacanthine , Berbamine, Palmatine, Aromoline (B1218392), Karachine, Taxilamine. phytopharmajournal.comphytopharmajournal.com |
| Berberis asiatica | Berberine, Oxyacanthine , Berbamine, Rutin. nih.gov |
| Berberis glaucocarpa | Oxyacanthine , Tetrandrine. nih.govresearchgate.net |
| Berberis vulgaris | Berberine, Berbamine, Oxyacanthine . medicosage.com |
| Berberis tinctoria | Berberine, Phytol, Stigmasterol. |
Conservation and Sustainable Sourcing Implications for Research
The increasing interest in the medicinal properties of Berberis species and the bioactive compounds they contain, such as oxyacanthine, has led to concerns about overexploitation and the need for conservation and sustainable sourcing. researchgate.net Many Berberis species are found in specific geographical regions, such as the Himalayan region, and are subject to harvesting from the wild. phytopharmajournal.com
The growing demand for these plants for both traditional use and for the extraction of phytochemicals for research and potential drug development places significant pressure on wild populations. researchgate.net This highlights the critical importance of developing sustainable harvesting practices and exploring methods of cultivation to ensure a long-term supply without depleting natural resources. nih.gov In vitro propagation techniques are being explored as a potential solution for the conservation and mass production of important medicinal plants like Berberis. researchgate.net These conservation efforts are essential not only for protecting biodiversity but also for ensuring that the potential of compounds like oxyacanthine can be fully and responsibly explored for future therapeutic applications.
Research Gaps, Challenges, and Future Perspectives
Unexplored Mechanistic Pathways and Novel Biological Targets
While oxyacanthine has demonstrated various biological activities, the precise mechanistic pathways underlying many of its effects remain to be fully elucidated. For instance, its anticancer effects, particularly against gastric cancer, are reported to involve inhibition of tumor cell proliferation and induction of apoptosis, but the specific molecular targets mediating these actions are not always clearly defined . Similarly, its anti-inflammatory effects, while promising for conditions like arthritis, require further investigation into the exact cellular and molecular targets involved .
Studies have shown oxyacanthine's ability to inhibit urease activity, which is relevant for gastric cancer and peptic ulcers, with molecular docking studies confirming its potential as a therapeutic agent against urease-related diseases . Furthermore, in silico studies suggest oxyacanthine's potential to bind to SARS-CoV-2 Mpro, indicating antiviral potential, but these findings require more robust in vitro viral inhibition data for validation . There are also conflicting reports regarding its antiviral versus anti-inflammatory effects, necessitating experimental strategies like siRNA knockdown and surface plasmon resonance (SPR) to isolate and validate specific mechanisms . Identifying novel biological targets beyond those currently explored is crucial for expanding the therapeutic applications of oxyacanthine and understanding its polypharmacological nature.
Methodological Advancements in Oxyacanthine Research
Advancements in analytical and research methodologies are vital for progressing oxyacanthine studies. Traditional isolation methods from plant sources, such as Berberis species, typically involve solvent extraction (e.g., ethanol (B145695) or methanol) followed by column chromatography (e.g., silica (B1680970) gel with chloroform-methanol gradients) . Structural confirmation often relies on spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for purity assessment . X-ray crystallography is also used to resolve the stereochemistry of its bisbenzylisoquinoline backbone .
However, challenges remain in achieving optimal yield and purity, which can be influenced by factors such as pH control during crystallization . For in vivo studies, addressing the compound's hygroscopic nature and degradation in aqueous solutions above pH 6.0 is critical. Methodological advancements include the use of cyclodextrin (B1172386) complexes (e.g., HP-β-CD) to enhance solubility and bioavailability, and strict stability protocols involving fresh stock solutions in acidic conditions and storage at ultra-low temperatures to prevent degradation . Analytical validation using techniques like UPLC-PDA is essential to monitor the parent compound and its degradants .
The integration of high-throughput omics technologies, such as metabolomics, genomics, transcriptomics, and proteomics, is seen as a new era in natural drug discovery, offering a comprehensive picture of bioactive plant chemicals and helping to elucidate anticancer mechanisms nih.govresearchgate.net.
Translational Research Opportunities from Pre-clinical Findings
Oxyacanthine's promising preclinical findings offer significant opportunities for translational research, moving from laboratory studies to clinical applications. Preclinical studies have highlighted its potential in various therapeutic areas:
Antidiabetic Effects : Clinical trials involving Berberis aristata extract (rich in oxyacanthine) have reported significant reductions in fasting blood glucose levels in diabetic patients, suggesting its role in regulating blood glucose and improving insulin (B600854) sensitivity impactfactor.org.
Anticancer Potential : In vitro studies indicate that oxyacanthine can induce apoptosis in cancer cell lines, supporting its potential as a natural compound in cancer therapy mdpi.com. Further research is needed to validate these findings in clinical settings.
Antimicrobial and Anti-inflammatory Effects : Oxyacanthine exhibits antimicrobial activity against various pathogens and shows promise in reducing inflammation, indicating its potential for treating infections and inflammatory disorders . Case studies have shown improved symptoms and reduced pathogen load in patients with chronic infections treated with oxyacanthine .
Antioxidant Properties : Its significant antioxidant activity suggests a role in mitigating oxidative stress and preventing cellular damage associated with various diseases .
Translating these preclinical successes into clinical realities requires well-designed clinical trials, addressing challenges such as funding, patient recruitment, and regulatory hurdles nih.govclinicaltrialsarena.com. The development of novel drug delivery systems, such as nanoparticles, could enhance the anticancer activities of plant-derived drugs like oxyacanthine by controlling compound release and improving administration methods researchgate.net.
Addressing Challenges in Compound Identification and Reproducibility in Natural Product Research
Natural product research, including that on oxyacanthine, faces significant challenges in compound identification and reproducibility. The structural similarity among natural compounds can lead to misidentification, as exemplified by cases where samples labeled as "berbamine" were actually identified as oxyacanthine through NMR and X-ray crystallography acs.orgresearchgate.net. This highlights the critical need for rigorous analytical characterization.
Variability in natural sources, extraction methods, and processing conditions can result in inconsistent product composition and, consequently, variable therapeutic efficacy ijrpas.com. To address these issues, standardization is essential. Artificial intelligence (AI) can enhance quality control by automating the analysis of chemical fingerprints and identifying impurities, and machine learning models can predict optimal extraction and processing conditions to ensure batch uniformity ijrpas.com. The establishment of publicly accessible raw NMR data repositories is crucial for improving transparency, reproducibility, and integrity in natural product research, allowing for more reliable structural elucidation and comparison across studies rsc.org.
Interdisciplinary Collaborations and Emerging Technologies in Oxyacanthine Research
Advancing oxyacanthine research necessitates strong interdisciplinary collaborations and the adoption of emerging technologies. Collaboration between chemists, biologists, pharmacologists, and computational scientists can accelerate the discovery and development process.
Emerging technologies, particularly artificial intelligence (AI) and omics approaches, are revolutionizing natural product research nih.govresearchgate.netijrpas.comfrontiersin.org.
Artificial Intelligence (AI) : AI-driven virtual screening and de novo design techniques can significantly enhance drug discovery efficiency, reducing reliance on traditional trial-and-error methods ijrpas.com. AI can also aid in predicting biological activity from biosynthetic gene clusters, helping identify potential drug candidates pharmaceutical-journal.com.
Omics Technologies : Metabolomics, genomics, transcriptomics, and proteomics provide a comprehensive understanding of the bioactive chemicals in plants and their mechanisms of action nih.govresearchgate.netbepress.com. These technologies can help uncover well-defined mechanisms of action for plant secondary metabolites like oxyacanthine, which often remain unexplored researchgate.net.
Advanced Analytical Techniques : Continuous improvements in analytical instruments, such as high-resolution mass spectrometry (HRMS) and advanced liquid chromatography-mass spectrometry (LC-MS), enable the analysis of trace amounts of compounds with higher sensitivity, precision, and accuracy europa.euunesp.brijrpb.com.
These collaborations and technological advancements will be instrumental in overcoming current research hurdles, elucidating complex biological activities, and ultimately translating oxyacanthine's preclinical promise into effective clinical therapies.
Q & A
Q. How can researchers design in vitro assays to evaluate Oxyacanthine’s inhibitory activity against enzymes like SARS-CoV-2 main protease (Mpro)?
- Methodological Answer : Use fluorescence-based enzymatic assays with a fluorogenic substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) to measure Mpro activity. Include positive controls (e.g., GC376) and negative controls (DMSO-only). Calculate IC50 values using non-linear regression analysis (e.g., GraphPad Prism). Validate results with molecular docking studies to correlate inhibitory activity with binding energy and hydrogen-bond interactions (e.g., GLN-454 residue in Mpro) .
Q. What are the standard protocols for isolating Oxyacanthine from natural sources, and how can extraction yield be optimized?
- Methodological Answer : Employ column chromatography (silica gel or Sephadex LH-20) for purification after ethanolic extraction of plant material. Optimize solvent systems (e.g., chloroform-methanol gradients) via Thin-Layer Chromatography (TLC) monitoring. Yield improvements may involve ultrasound-assisted extraction or response surface methodology (RSM) to adjust parameters like solvent ratio and temperature .
Advanced Research Questions
Q. What strategies can resolve discrepancies between computational docking predictions and experimental IC50 values for Oxyacanthine’s enzyme inhibition?
- Methodological Answer :
- Step 1 : Validate docking results using multiple software (e.g., AutoDock Vina, Schrödinger) to assess consistency in binding poses and energy scores.
- Step 2 : Perform molecular dynamics simulations (e.g., GROMACS) to evaluate binding stability over time.
- Step 3 : Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to experimentally measure binding affinity (KD).
- Step 4 : Compare with structural analogs (e.g., Hypericin) to identify critical residues (e.g., GLN-454) via alanine scanning mutagenesis .
Q. How should researchers address variability in Oxyacanthine’s bioactivity across different cell lines or assay conditions?
- Methodological Answer :
- Experimental Design : Standardize cell lines (e.g., HEK293 vs. Vero E6) and culture conditions (e.g., serum concentration, passage number).
- Data Normalization : Use Z-factor or strictly standardized mean difference (SSMD) to account for inter-assay variability.
- Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects or pathway-specific responses .
Q. What statistical approaches are most appropriate for analyzing dose-response relationships in Oxyacanthine cytotoxicity studies?
- Methodological Answer :
- Model Fitting : Use four-parameter logistic models (4PL) to estimate EC50 and Hill coefficients.
- Error Handling : Apply bootstrap resampling to quantify confidence intervals for non-normal distributions.
- Validation : Perform replicate experiments (n ≥ 3) and use ANOVA with post-hoc Tukey tests to compare treatment groups. Report effect sizes (e.g., Cohen’s d) for clinical relevance .
Key Considerations for Reproducibility
- Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data (NMR, MS) in repositories like Zenodo or Figshare .
- Protocol Transparency : Document extraction and assay procedures using platforms like Protocols.io , including instrument calibration details and negative controls .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
